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Cat. No.: B15211462 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the expected spectroscopic and

spectrometric data for 5-Propargylfurfuryl alcohol (C₈H₈O₂). In the absence of publicly

available experimental data for this specific compound, this document presents a

comprehensive theoretical analysis based on the known spectroscopic behaviors of its

constituent functional groups: a furan ring, a primary alcohol, and a terminal alkyne. This guide

includes predicted data for ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry,

presented in clear, tabular formats. Detailed, generalized experimental protocols for obtaining

such spectra are also provided.

Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted quantitative data for 5-Propargylfurfuryl
alcohol. These predictions are derived from established chemical shift ranges, characteristic

infrared absorption frequencies, and known mass spectrometry fragmentation patterns of

analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 5-Propargylfurfuryl Alcohol
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Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constant (J, Hz)

H1 (Alkyne) ~2.0 - 2.5 t ~2.5

H2 (Propargylic) ~3.4 - 3.6 d ~2.5

H3, H4 (Furan) ~6.1 - 6.4 m -

H5 (Hydroxymethyl) ~4.5 - 4.7 s -

H6 (Alcohol) Variable (likely broad) s -

Table 2: Predicted ¹³C NMR Data for 5-Propargylfurfuryl Alcohol

Carbon Predicted Chemical Shift (δ, ppm)

C1 (Alkyne) ~70 - 75

C2 (Alkyne) ~75 - 80

C3 (Propargylic) ~20 - 25

C4 (Furan) ~108 - 112

C5 (Furan) ~108 - 112

C6 (Furan-Substituted) ~150 - 155

C7 (Furan-Substituted) ~155 - 160

C8 (Hydroxymethyl) ~55 - 60

Rationale for NMR Predictions: The predicted ¹H and ¹³C NMR chemical shifts are based on

the analysis of the chemical environments of the protons and carbons in 5-Propargylfurfuryl
alcohol. The furan protons (H3, H4) are expected in the aromatic region, though upfield

compared to benzene, with typical values for substituted furans being in the 6.0-7.5 ppm range.

[1][2] The hydroxymethyl protons (H5) adjacent to the furan ring are anticipated to appear

around 4.5 ppm, similar to furfuryl alcohol.[3] The propargylic protons (H2) are deshielded by

both the furan ring and the alkyne, placing them around 3.4-3.6 ppm. The terminal alkyne

proton (H1) is expected in its characteristic region of 2.0-3.0 ppm.[4] The alcoholic proton (H6)
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signal is highly dependent on solvent, concentration, and temperature and is expected to be a

broad singlet.

For the ¹³C NMR, the furan carbons are predicted based on known values for substituted

furans. The carbons attached to the substituents (C6, C7) are expected to be the most

downfield. The alkynyl carbons (C1, C2) have characteristic shifts between 70 and 85 ppm.[5]

The propargylic carbon (C3) and the hydroxymethyl carbon (C8) are expected at the higher

field end of the spectrum.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 5-Propargylfurfuryl Alcohol

Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Alcohol) 3200 - 3600 Strong, Broad

C≡C-H (Alkyne) ~3300 Strong, Sharp

C-H (sp²) 3000 - 3100 Medium

C-H (sp³) 2850 - 3000 Medium

C≡C (Alkyne) 2100 - 2260 Weak to Medium

C=C (Furan) ~1600, 1500, 1450 Medium to Weak

C-O (Alcohol) 1000 - 1260 Strong

Rationale for IR Predictions: The IR spectrum is expected to show a prominent broad band for

the O-H stretch of the alcohol group due to hydrogen bonding.[6][7][8][9] A sharp, strong peak

around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[10][11][12] The C≡C

triple bond stretch will likely appear as a weaker band in the 2100-2260 cm⁻¹ region.[10][11]

The furan ring should exhibit C=C stretching absorptions in the 1450-1600 cm⁻¹ range and C-H

stretching just above 3000 cm⁻¹.[13][14][15] A strong C-O stretching band for the primary

alcohol is expected between 1000 and 1260 cm⁻¹.[6][9]

Mass Spectrometry (MS)
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Table 4: Predicted Key Fragments in the Mass Spectrum of 5-Propargylfurfuryl Alcohol

m/z Predicted Fragment Ion Fragmentation Pathway

136 [C₈H₈O₂]⁺˙ Molecular Ion (M⁺˙)

118 [M - H₂O]⁺˙ Dehydration of the alcohol

107 [M - CHO]⁺
Loss of the hydroxymethyl

group

91 [C₇H₇]⁺ Tropylium ion (rearrangement)

81 [C₅H₅O]⁺
Cleavage at the propargyl

group

39 [C₃H₃]⁺ Propargyl cation

Rationale for Mass Spectrometry Predictions: The molecular ion peak is expected at an m/z

corresponding to the molecular weight of 5-Propargylfurfuryl alcohol (136.15 g/mol ).

Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and

alpha-cleavage.[16][17][18][19][20] For furans, fragmentation often involves cleavage of the

side chains and rearrangement of the ring.[21][22][23][24][25] Therefore, significant fragments

are predicted from the loss of water, the hydroxymethyl group, and the propargyl group. The

propargyl cation itself at m/z 39 is also a likely fragment.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and

spectrometric data. Instrument parameters may need to be optimized for the specific sample

and equipment.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 5-Propargylfurfuryl alcohol in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm

NMR tube.[26] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if

quantitative chemical shift referencing is required.
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¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a ¹H spectrum using a standard pulse sequence (e.g., a single 90° pulse).

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5

seconds, and an acquisition time of 2-4 seconds. The number of scans can be adjusted to

achieve an adequate signal-to-noise ratio.[27][28]

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Acquire a ¹³C spectrum using a proton-decoupled pulse sequence.

A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural abundance

and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer total

acquisition time will be required compared to ¹H NMR.[29]

IR Spectroscopy
Sample Preparation (Neat Liquid): Place one drop of neat 5-Propargylfurfuryl alcohol onto

the surface of a salt plate (e.g., NaCl or KBr).[30][31][32][33] Place a second salt plate on top

to create a thin liquid film.

Data Acquisition:

Place the "sandwich" plates into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty beam.

Acquire the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber (cm⁻¹).[34]

Mass Spectrometry
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Sample Introduction: Introduce a small amount of the liquid sample into the mass

spectrometer. This can be done via direct injection, or by using a gas chromatograph (GC-

MS) for separation and introduction if the sample is part of a mixture.

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) for

fragmentation analysis.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion, generating a mass spectrum

which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 5-Propargylfurfuryl alcohol.

Compound Synthesis/
Purification

Sample Preparation
(Dissolving/Neat)

NMR Spectroscopy
(¹H, ¹³C)

NMR Tube

IR Spectroscopy

Salt Plates
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Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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